molecular formula C22H17F3N2O3 B2392149 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955684-87-4

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2392149
CAS RN: 955684-87-4
M. Wt: 414.384
InChI Key: YDNCGVLYPUJZJV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a trifluoromethylbenzamide group . These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized using trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group would add a degree of electron-withdrawing character, which could influence the reactivity of the molecule .

Scientific Research Applications

Synthesis and Characterization

A study by Bonilla-Castañeda et al. (2022) discusses the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative through a two-step procedure, emphasizing its relevance as a therapeutic agent with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The compound's structure was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Potential Applications in Medicinal Chemistry

  • Research by Hermann et al. (2021) on N-acylated furazan-3-amine derivatives, including benzamides, shows promising activity against Plasmodium falciparum strains, highlighting the importance of the acyl moiety's nature on the activity. Benzamides demonstrated significant antiplasmodial activity, suggesting potential for malaria treatment (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Chemical Properties and Mechanisms

  • A study on the Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes by Cui, Zhang, and Wu (2013) illustrates a method for synthesizing spiro dihydroisoquinolinones and furan-fused azepinones, highlighting the process's simplicity, mild conditions, and high efficiency. This research underscores the synthetic versatility of furan and isoquinoline derivatives for producing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Bioisosteric Replacements and Analgesic Properties

  • Ukrainets, Mospanova, and Davidenko (2016) explored bioisosteric replacements in 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, revealing that replacing the phenyl ring with isosteric heterocycles like furan can affect the compounds' analgesic activity. This highlights the significance of structural modifications in medicinal chemistry for enhancing biological activity (Ukrainets, Mospanova, & Davidenko, 2016).

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNCGVLYPUJZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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